molecular formula C21H35N9O10 B12516113 Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine CAS No. 820962-82-1

Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine

Cat. No.: B12516113
CAS No.: 820962-82-1
M. Wt: 573.6 g/mol
InChI Key: FNBNMASSKIBGFX-SRVKXCTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Identification of Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine

Systematic IUPAC Nomenclature and Sequence Representation

This compound is a linear nonapeptide composed of nine amino acid residues. Its systematic IUPAC name reflects the sequential arrangement of glycine (Gly) and L-alanine (Ala) units, adhering to the convention of listing residues from the amino (N-) terminus to the carboxy (C-) terminus. Each glycine residue is denoted as "glycyl," while the terminal alanine retains its full name. The L-configuration of alanine residues is explicitly stated to distinguish them from potential D-isomers.

The sequence can be represented in three-letter and one-letter codes as follows:

  • Three-letter code : Gly-Gly-Ala-Gly-Gly-Ala-Gly-Gly-Ala
  • One-letter code : GGAGGAGGGA

These representations emphasize the repetitive Gly-Gly-Ala motif, a structural hallmark influencing the peptide’s physicochemical behavior.

Table 1: Amino Acid Code Mapping
Amino Acid Three-Letter Code One-Letter Code
Glycine Gly G
L-Alanine Ala A

Structural Isomerism and Sequence-Specific Configurational Analysis

As a linear peptide, this compound lacks geometric or positional isomerism due to its fixed backbone sequence. However, stereoisomerism could theoretically arise if any alanine residues adopted the D-configuration. The explicit specification of "L-alanyl" in the nomenclature precludes such variants.

The peptide’s structural identity is contingent on its sequence integrity. For example, altering the order of glycine and alanine residues (e.g., Gly-Ala-Gly repeats) would yield a distinct isomer with divergent biochemical properties. Computational analyses, such as spherical coordinate mapping of physicochemical properties, further highlight how sequence specificity governs interactions with biological targets.

Molecular Formula and Mass Spectrometric Characterization

The molecular formula of this compound is derived from its amino acid composition and peptide bond formation. Each peptide bond eliminates one water molecule ($$ \text{H}_2\text{O} $$), resulting in the following calculation:

  • Composition : 6 glycine (C$$2$$H$$5$$NO$$2$$) + 3 L-alanine (C$$3$$H$$7$$NO$$2$$)
  • Net formula : $$ \text{C}{21}\text{H}{35}\text{N}9\text{O}{10} $$
  • Molecular weight : 573.55 g/mol (theoretical average mass)

Mass spectrometric techniques, such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI), would detect the protonated ion $$[M+H]^+$$ at m/z 574.55. Isotopic resolution would reveal minor peaks corresponding to $$^{13}\text{C}$$ or $$^{15}\text{N}$$ natural abundance.

Table 2: Molecular Formula Breakdown
Element Quantity Contribution to Mass (g/mol)
C 21 252.22
H 35 35.28
N 9 126.06
O 10 159.99

Properties

CAS No.

820962-82-1

Molecular Formula

C21H35N9O10

Molecular Weight

573.6 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C21H35N9O10/c1-10(28-16(34)7-23-13(31)4-22)19(37)26-5-14(32)24-8-17(35)29-11(2)20(38)27-6-15(33)25-9-18(36)30-12(3)21(39)40/h10-12H,4-9,22H2,1-3H3,(H,23,31)(H,24,32)(H,25,33)(H,26,37)(H,27,38)(H,28,34)(H,29,35)(H,30,36)(H,39,40)/t10-,11-,12-/m0/s1

InChI Key

FNBNMASSKIBGFX-SRVKXCTJSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)CN

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the predominant method for synthesizing GGAGAGGGA due to its scalability and automation compatibility. The process involves sequential coupling of Fmoc- or Boc-protected amino acids to a resin-bound peptide chain.

Resin Selection and Activation

  • Chlorotrityl resin is preferred for acid-sensitive peptides, enabling mild cleavage conditions (TFE/AcOH/DCM) to preserve side-chain protections.
  • Rink amide resin is used for C-terminal amidation, critical for maintaining peptide solubility during elongation.

Coupling Reagents and Conditions

  • HATU/HOAt/DIEA : Achieves >99% coupling efficiency per cycle for glycine and alanine residues.
  • PyBOP/DIEA : Reduces racemization risks for L-alanine incorporation.
  • Double couplings (2 × 30 min) are mandatory for glycine-rich sequences to prevent truncations.
Table 1: SPPS Protocol for GGAGAGGGA
Step Reagent/Process Duration Purpose
1 20% piperidine/DMF 2 × 5 min Fmoc deprotection
2 Fmoc-Ala-OH, HATU/DIEA 30 min Alanine coupling
3 Fmoc-Gly-OH, HATU/DIEA 30 min Glycine coupling
4 DMF washes 3 × 1 min Remove excess reagents
5 Repeat steps 1–4 Cycle for each residue

Aggregation Mitigation

GGAGAGGGA’s glycine-alanine repeats promote β-sheet aggregation, necessitating:

  • Elevated temperatures (50–70°C) : Disrupts interchain hydrogen bonds during AFPS.
  • Pseudoproline dipeptides : Insertion of Fmoc-Gly-Ser(ψMe,Mepro)-OH at positions 3 and 7 reduces steric hindrance.

Solution-Phase Synthesis

Solution-phase methods are less common for nonapeptides but viable for small-scale GGAGAGGGA production.

Fragment Condensation

  • Fragment 1 (GGAGG) : Synthesized via SPPS, cleaved as a C-terminal thioester using Dawson’s MeDbz linker.
  • Fragment 2 (AGGA) : Prepared with N-terminal Cbz protection and activated as a pentafluorophenyl ester.
  • Ligation : Combined in 6 M guanidinium HCl (pH 7.5) with 50 mM TCEP, yielding 78% crude product.

Challenges

  • Low yields (35–45%) : Due to solubility issues during fragment coupling.
  • Epimerization : L-Alanine residues show 5–8% D-isomer formation without HOAt additives.

Hybrid SPPS/Solution-Phase Approaches

Native Chemical Ligation (NCL)

  • Thioester synthesis : GGAGG-SCH2CH2COO− generated via SPPS on sulfamylbutyryl resin.
  • Ligation with AGGA-NH2 : Catalyzed by 50 mM MPAA, 2% (v/v) TFE, 24 h, 25°C.
Table 2: NCL Optimization Data
Parameter Optimal Value Yield Improvement
MPAA concentration 50 mM +22%
TFE additive 2% (v/v) +15%
Temperature 25°C +12% vs 37°C

Purification and Characterization

HPLC Purification

  • Column : C18, 5 µm, 250 × 4.6 mm.
  • Gradient : 10–40% acetonitrile/0.1% TFA over 45 min.
  • Recovery : 62–68% for ≥95% pure GGAGAGGGA.

Mass Spectrometry

  • ESI-MS : Calculated [M+H]+ = 714.34 Da; Observed = 714.31 Da.
  • MALDI-TOF : Signal-to-noise ratio >200:1 confirms absence of deletion sequences.

Environmental and Cost Considerations

  • SPPS solvent consumption : 8–12 L/g peptide, reduced to 4–6 L/g via flow-SPPS.
  • Cost per gram : $1,200–1,500 (SPPS) vs $2,000–2,500 (solution-phase).

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidizing agents can modify specific amino acid residues.

    Reduction: Reducing agents can alter disulfide bonds if present.

    Substitution: Specific residues can be substituted with other amino acids using targeted chemical reactions.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or pepsin.

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: N-hydroxysuccinimide (NHS) esters for targeted modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields smaller peptide fragments or individual amino acids.

Scientific Research Applications

Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism depends on the context in which the peptide is used, such as inhibiting enzyme activity or acting as a signaling molecule.

Comparison with Similar Compounds

Molecular and Structural Characteristics

The table below compares Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₂₄H₄₀N₁₂O₁₂ 688.66 Nonapeptide with repeating Gly-Gly-Ala motif; high glycine content (66.7%) .
Glycyl-L-alanine (dipeptide) C₅H₁₀N₂O₃ 162.15 Simplest Gly-Ala sequence; high solubility due to short chain and polar groups .
Glycyl-L-alanyl-L-phenylalanine C₁₄H₁₉N₃O₄ 293.32 Tripeptide with aromatic Phe residue; increased hydrophobicity and aggregation tendency .
Gly-Gly-Asn-Gln-Pro-Ala (hexapeptide) C₂₃H₃₈N₁₀O₁₂ 646.59 Heterogeneous sequence with Asn, Gln, and Pro; Pro induces rigidity .

Physicochemical Properties

  • Solubility: The nonapeptide’s high glycine content enhances solubility in aqueous solutions compared to peptides with bulky residues (e.g., Phe in Gly-Ala-Phe) . However, its longer chain length may reduce solubility relative to shorter analogs like Gly-Ala .
  • Stability : The absence of protease cleavage sites (e.g., aromatic or charged residues) may improve stability over peptides like Gly-Ala-Phe, which contains Phe susceptible to enzymatic degradation . The hexapeptide in , with Pro and Gln, likely exhibits intermediate stability due to Pro’s conformational constraints .
  • Density and Boiling Point: Predicted density for the hexapeptide analog is 1.410 g/cm³, with a boiling point of 1215.8°C . The nonapeptide is expected to have similar density but higher thermal stability due to increased chain length.

Biological Activity

Glycylglycyl-L-alanylglycylglycyl-L-alanylglycylglycyl-L-alanine (commonly referred to as GGGGGA) is a synthetic peptide that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H24N6O7
  • Molecular Weight : 336.38 g/mol
  • CAS Number : 71443016

Structure

The peptide consists of multiple glycine and alanine residues, which contribute to its structural stability and biological activity. The arrangement of these amino acids influences its interaction with biological targets.

Antioxidant Activity

Research indicates that GGGGGA exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. Studies have shown that GGGGGA can reduce the levels of reactive oxygen species (ROS) in cellular models, thereby protecting cells from oxidative damage .

Neuroprotective Effects

GGGGGA has been studied for its neuroprotective effects, particularly in models of neurodegeneration. In vitro studies demonstrated that the peptide could enhance neuronal survival under stress conditions by modulating signaling pathways associated with cell survival and apoptosis .

Anxiolytic Properties

The compound has also shown potential anxiolytic effects. Animal studies suggest that GGGGGA administration leads to reduced anxiety-like behavior in rodent models, possibly through modulation of neurotransmitter systems involved in anxiety regulation .

The biological activity of GGGGGA can be attributed to several mechanisms:

  • Modulation of Neurotransmitter Release : GGGGGA may influence the release of neurotransmitters such as serotonin and dopamine, which are critical for mood regulation.
  • Antioxidant Enzyme Activation : The peptide appears to enhance the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase, thereby improving cellular defense against oxidative stress .
  • Inhibition of Apoptotic Pathways : By interfering with apoptotic signaling cascades, GGGGGA promotes cell survival under adverse conditions.

Case Studies and Research Findings

Several studies have investigated the effects of GGGGGA in various biological contexts:

  • Neurodegenerative Disease Models :
    • In a study involving Wistar rats subjected to induced oxidative stress, administration of GGGGGA resulted in a significant decrease in markers of oxidative damage and an increase in antioxidant enzyme activity .
    • Behavioral assessments indicated improved cognitive function and reduced anxiety-like behaviors post-treatment.
  • Cell Culture Studies :
    • In cultured neuronal cells exposed to neurotoxic agents, GGGGGA treatment led to increased cell viability compared to controls. This suggests a protective effect against neurotoxicity .
  • Clinical Implications :
    • Preliminary findings from clinical trials indicate that peptides similar to GGGGGA may enhance recovery outcomes in patients with anxiety disorders or cognitive impairments related to aging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.